

# Enavogliflozin: A Comparative Efficacy Analysis Against Other SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **Enavogliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, with other drugs in its class. The analysis is based on available data from clinical trials and published research, with a focus on key performance metrics relevant to the treatment of type 2 diabetes mellitus (T2DM).

# **Executive Summary**

**Enavogliflozin** has demonstrated significant efficacy in glycemic control, comparable or, in specific patient populations, superior to Dapagliflozin. Clinical trial data consistently show that **Enavogliflozin** effectively reduces HbA1c, fasting plasma glucose, body weight, and blood pressure. As a potent and selective SGLT2 inhibitor, its mechanism of action aligns with the established benefits of this class of drugs, including the potential for cardiovascular and renal protection. However, direct comparative efficacy data against Empagliflozin and Canagliflozin are limited, and long-term cardiovascular and renal outcome data for **Enavogliflozin** are still forthcoming from ongoing trials such as the ENVELOP study.

## **Data Presentation**

The following tables summarize the quantitative data from key clinical trials involving **Enavogliflozin**.

Table 1: Efficacy of **Enavogliflozin** Monotherapy vs. Placebo (24 Weeks)



| Efficacy Endpoint                            | Enavogliflozin (0.3 mg)  | Placebo |
|----------------------------------------------|--------------------------|---------|
| Change in HbA1c (%)                          | -0.99 (placebo-adjusted) | -       |
| Change in Fasting Plasma<br>Glucose (mg/dL)  | -40.1 (place-adjusted)   | -       |
| Change in Body Weight (kg)                   | -2.5 (placebo-adjusted)  | -       |
| Proportion of Patients Achieving HbA1c <7.0% | 71%                      | 24%     |

Table 2: Comparative Efficacy of **Enavogliflozin** vs. Dapagliflozin as Add-on to Metformin (24 Weeks)

| Efficacy Endpoint                                            | Enavogliflozin (0.3 mg) | Dapagliflozin (10 mg) |
|--------------------------------------------------------------|-------------------------|-----------------------|
| Adjusted Mean Change in HbA1c (%)                            | -0.80                   | -0.75                 |
| Adjusted Mean Change in<br>Fasting Plasma Glucose<br>(mg/dL) | -32.53                  | -29.14                |
| Change in Body Weight (kg)                                   | -3.77                   | -3.58                 |
| Change in Systolic Blood<br>Pressure (mmHg)                  | -5.93                   | -6.57                 |
| Change in Diastolic Blood<br>Pressure (mmHg)                 | -5.41                   | -4.26                 |
| Proportion of Patients Achieving HbA1c <7.0%                 | 61%                     | 62%                   |

Table 3: Comparative Efficacy of **Enavogliflozin** vs. Dapagliflozin in Patients with Mild Renal Impairment (eGFR 60 to <90 mL/min/1.73m²) (24 Weeks Pooled Analysis)



| Efficacy Endpoint                                      | Enavogliflozin (0.3 mg)                                       | Dapagliflozin (10 mg) |
|--------------------------------------------------------|---------------------------------------------------------------|-----------------------|
| Adjusted Mean Change in HbA1c (%)                      | -0.94                                                         | -0.77                 |
| Adjusted Mean Change in Fasting Plasma Glucose (mg/dL) | Statistically significant reduction compared to dapagliflozin | -                     |

# **Experimental Protocols**

Detailed experimental protocols for the cited clinical trials are not fully publicly available. However, based on published study designs and clinical trial registrations, the general methodologies are as follows:

### **Enavogliflozin** Monotherapy Trial:

- Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, phase III trial.
- Participants: Patients with type 2 diabetes inadequately controlled with diet and exercise.
- Intervention: **Enavogliflozin** 0.3 mg once daily versus placebo.
- Primary Endpoint: Change in HbA1c from baseline at week 24.
- Secondary Endpoints: Proportion of patients achieving HbA1c <7.0%, and changes in fasting plasma glucose and body weight.

#### **Enavogliflozin** as Add-on to Metformin Trial (NCT04634500):

- Design: A 24-week, multicenter, randomized, double-blind, active-controlled, phase III noninferiority trial.[1]
- Participants: Patients with type 2 diabetes inadequately controlled on metformin alone.
- Intervention: **Enavogliflozin** 0.3 mg once daily or Dapagliflozin 10 mg once daily, in addition to metformin.



- Primary Endpoint: Change in HbA1c from baseline at week 24, with a non-inferiority margin of 0.35%.[1]
- Secondary Endpoints: Changes in fasting plasma glucose, body weight, and blood pressure.

# Mandatory Visualization Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: Mechanism of action of SGLT2 inhibitors like **Enavogliflozin** in the kidney.





Click to download full resolution via product page

Caption: Generalized workflow for a comparative clinical trial of SGLT2 inhibitors.



## Limitations

It is crucial to acknowledge the limitations of this comparative guide. The available data for **Enavogliflozin** is primarily from clinical trials sponsored by the manufacturer, and direct head-to-head comparisons with Empagliflozin and Canagliflozin are not yet available in the public domain. The long-term cardiovascular and renal outcomes of **Enavogliflozin** are currently under investigation in the ENVELOP trial, and the results are not yet known.[2][3][4] Furthermore, detailed, publicly accessible experimental protocols for the completed trials are limited. This guide will be updated as more data becomes available.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Efficacy and Safety of Enavogliflozin versus Dapagliflozin as Add-on to Metformin in Patients with Type 2 Diabetes Mellitus: A 24-Week, Double-Blind, Randomized Trial [e-dmj.org]
- 2. Study Design and Protocol for a Randomized Controlled Trial of Enavogliflozin to Evaluate Cardiorenal Outcomes in Type 2 Diabetes (ENVELOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Enavogliflozin: A Comparative Efficacy Analysis Against Other SGLT2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607307#comparative-efficacy-of-enavogliflozin-and-other-sglt2-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com